3-(1-(4-Bromophenyl)ethyl)benzaldehyde
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Overview
Description
3-(1-(4-Bromophenyl)ethyl)benzaldehyde is an organic compound with the molecular formula C15H13BrO and a molecular weight of 289.17 g/mol . It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethyl group and a benzaldehyde moiety. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-Bromophenyl)ethyl)benzaldehyde typically involves the bromination of a suitable precursor, followed by further functionalization. One common method involves the bromination of acetophenone derivatives, followed by a series of reactions to introduce the aldehyde group . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, along with catalysts such as iron or aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization steps. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-(4-Bromophenyl)ethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(1-(4-Bromophenyl)ethyl)benzoic acid.
Reduction: 3-(1-(4-Bromophenyl)ethyl)benzyl alcohol.
Substitution: 3-(1-(4-Methoxyphenyl)ethyl)benzaldehyde (when using sodium methoxide).
Scientific Research Applications
3-(1-(4-Bromophenyl)ethyl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-(4-Bromophenyl)ethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and aldehyde group play crucial roles in its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzaldehyde: Similar structure but lacks the ethyl group.
3-(1-(4-Chlorophenyl)ethyl)benzaldehyde: Similar structure with a chlorine atom instead of bromine.
3-(1-(4-Methylphenyl)ethyl)benzaldehyde: Similar structure with a methyl group instead of bromine.
Uniqueness
3-(1-(4-Bromophenyl)ethyl)benzaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances its electrophilic character, making it more reactive in substitution reactions .
Properties
IUPAC Name |
3-[1-(4-bromophenyl)ethyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-11(13-5-7-15(16)8-6-13)14-4-2-3-12(9-14)10-17/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTYYTZKMNHFCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)C2=CC=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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